6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide
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Overview
Description
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a pyridazine ring substituted with an amino group, a difluoropropyl group, and a carboxamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2,2-difluoropropylamine and N-methylpyridazine-3-carboxylic acid.
Coupling Reaction: The amino group of 3-amino-2,2-difluoropropylamine is coupled with the carboxylic acid group of N-methylpyridazine-3-carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The difluoropropyl group can enhance binding affinity and selectivity, while the amino and carboxamide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
6-[(3-amino-2-fluoropropyl)amino]-N-methylpyridazine-3-carboxamide: Similar structure but with a single fluorine atom.
6-[(3-amino-2,2-dichloropropyl)amino]-N-methylpyridazine-3-carboxamide: Similar structure but with chlorine atoms instead of fluorine.
6-[(3-amino-2,2-difluoropropyl)amino]-N-ethylpyridazine-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide is unique due to the presence of the difluoropropyl group, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and the pyridazine ring system can enhance the compound’s stability and binding properties, making it a valuable molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N5O/c1-13-8(17)6-2-3-7(16-15-6)14-5-9(10,11)4-12/h2-3H,4-5,12H2,1H3,(H,13,17)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJALFNHQNEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1)NCC(CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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